molecular formula C13H18ClN3 B1433276 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride CAS No. 1803607-92-2

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433276
CAS No.: 1803607-92-2
M. Wt: 251.75 g/mol
InChI Key: GNUXEENULKWNKH-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halides, bases, and solvents like dimethylformamide or acetonitrile are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-3-propyl-1H-pyrazol-4-amine: Similar structure but different substitution pattern.

    1-(4-methylphenyl)-5-ethyl-1H-pyrazol-4-amine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

1-(4-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Biological Activity

1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a propyl group and a para-methylphenyl substituent, contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C₁₃H₁₈ClN₃ and a molecular weight of approximately 251.76 g/mol. Its structure is characterized by:

  • Pyrazole Ring : A five-membered heterocyclic structure containing nitrogen atoms.
  • Substituents : A propyl group at the 5-position and a para-methylphenyl group at the 1-position.

Research indicates that this compound exhibits significant biological activities through several mechanisms:

  • Antiparasitic Activity : The compound has shown efficacy against parasites responsible for diseases such as leishmaniasis and malaria. It disrupts parasite metabolism, inhibiting growth and proliferation.
  • Anti-inflammatory Effects : Interaction studies reveal that it inhibits cyclooxygenase enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammation-related disorders .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, with studies indicating effective inhibition zones and minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
AntileishmanialInhibits growth of Leishmania parasites; mechanism involves metabolic disruption.
AntimalarialEffective against Plasmodium species; interferes with parasite life cycle.
Anti-inflammatoryInhibits cyclooxygenase enzymes; potential for treating inflammatory diseases.
AntimicrobialExhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study 1: Antiparasitic Efficacy

A study evaluated the antiparasitic effects of various pyrazole derivatives, including this compound. The compound showed promising results in inhibiting the growth of Leishmania donovani in vitro, with an IC50 value indicating effective concentration levels for therapeutic use .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties in a murine model. Results indicated significant reduction in inflammatory markers following treatment with the pyrazole derivative, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Assessment

A comprehensive antimicrobial evaluation revealed that this compound exhibited strong bactericidal effects against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL, positioning it as a candidate for further development in antimicrobial therapy .

Properties

IUPAC Name

1-(4-methylphenyl)-5-propylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-3-4-13-12(14)9-15-16(13)11-7-5-10(2)6-8-11;/h5-9H,3-4,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUXEENULKWNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.